molecular formula C14H10N2O B1330090 4-Phenylphthalazin-1(2H)-one CAS No. 5004-45-5

4-Phenylphthalazin-1(2H)-one

Cat. No.: B1330090
CAS No.: 5004-45-5
M. Wt: 222.24 g/mol
InChI Key: XCJLBNVENUPHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylphthalazin-1(2H)-one is a phthalazinone derivative characterized by a phenyl group substituted at the 4-position of the bicyclic phthalazinone scaffold. Phthalazinones are heterocyclic compounds of significant pharmacological interest, exhibiting anticonvulsant, antimicrobial, and anti-inflammatory activities . Its synthesis often involves condensation reactions, as seen in derivatives like 4-benzylphthalazin-1-ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the reaction of phenylhydrazine with phthalic anhydride under reflux conditions in a suitable solvent such as acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phthalazinones and dihydrophthalazinones, which can be further functionalized for various applications .

Scientific Research Applications

Pharmacological Applications

4-Phenylphthalazin-1(2H)-one and its derivatives have been investigated for their therapeutic potential, particularly in cancer treatment and as inhibitors of specific enzymes.

Cancer Therapy

Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of Bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression. For instance, a study synthesized 94 derivatives of this compound, identifying one derivative (DDT26) that exhibited a potent inhibitory effect on BRD4 with an IC50 value of 0.237 μM. This compound also demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines and modulated key cellular processes such as DNA damage response and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has been recognized for its role as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is crucial for enhancing the efficacy of certain chemotherapeutic agents, thereby providing a dual mechanism for combating cancer cells .

Synthetic Chemistry Applications

The synthesis of this compound has been explored through various methodologies, leading to the development of a library of derivatives with enhanced biological activities.

Diversity-Oriented Synthesis

Research has focused on developing diverse synthetic routes to create various substituted phthalazinones. For example, chlorinated intermediates have been utilized in nucleophilic substitution reactions to yield a range of 4-aminophthalazin-1(2H)-ones, showcasing the versatility of this compound in generating structurally diverse libraries for biological screening .

Structure-Activity Relationship Studies

A series of new derivatives have been synthesized and evaluated for their affinity towards adrenergic receptors. These studies reveal insights into the structure-activity relationships that govern the biological efficacy of phthalazinone compounds, aiding in the design of more potent therapeutic agents .

Biological Research Applications

Beyond pharmacological uses, this compound has shown promise in various biological research contexts.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of phthalazinones indicate that certain derivatives exhibit enhanced effectiveness against various pathogens compared to the parent compound. This suggests potential applications in developing new antimicrobial agents .

Antitumor Activity

Studies have demonstrated that specific derivatives possess notable antitumor activity, further validating their potential use in cancer therapeutics. For instance, certain compounds derived from this compound were shown to inhibit tumor growth effectively, indicating their viability as lead compounds for drug development .

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Phthalazinone derivatives are modified at positions 2, 3, or 4, with substituents ranging from halogens to alkynes and aryl groups. Key analogs include:

2,4-Diphenylphthalazin-1(2H)-one (3ac)

  • Structure : Phenyl groups at positions 2 and 3.
  • Spectral Data :
    • ¹H NMR : δ 8.62 (dd, J = 7.4 Hz, 1H), 7.47–7.51 (m, 5H) .
    • ¹³C NMR : δ 158.92 (C=O), 147.60 (aromatic carbons) .

2-(4-Chlorophenyl)-4-phenylphthalazin-1(2H)-one (3ad)

  • Structure : 4-Chlorophenyl at position 2 and phenyl at position 4.
  • Impact : The electron-withdrawing chlorine atom enhances electrophilicity, which may improve interactions with nucleophilic targets .

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one

  • Structure : Methylphenyl at position 4 and propargyl at position 2.
  • Crystallography: Dihedral angle between methylphenyl and phthalazinone rings: 53.93° . Intermolecular C–H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.699 Å) .
  • Impact : The propargyl group enables click chemistry modifications, while methyl improves lipophilicity .

4-(Aminomethyl)phthalazin-1(2H)-one

  • Structure: Aminomethyl substituent at position 4.
  • Application : The primary amine facilitates conjugation with carboxylic acids or carbonyl groups, enhancing drug design flexibility .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Properties
4-Phenylphthalazin-1(2H)-one C₁₄H₁₀N₂O 222.24 Reference compound for anticonvulsant activity
2,4-Diphenylphthalazin-1(2H)-one C₂₀H₁₄N₂O 298.34 Enhanced aromatic stacking; NMR signals indicate electronic asymmetry
4-(4-Methylphenyl)-2-(propynyl) C₁₈H₁₄N₂O 298.32 High crystallinity due to π-π interactions; potential for solid-state stability
4-(Aminomethyl)phthalazin-1(2H)-one C₉H₉N₃O 175.19 Water-soluble derivative; amenable to bioconjugation
  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce metabolic stability .
  • Halogen Substituents (e.g., chlorine) : Increase binding affinity to hydrophobic enzyme pockets .

Biological Activity

4-Phenylphthalazin-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the phthalazinone family, characterized by a fused ring structure that includes a phthalazine moiety. Its molecular formula is C13H9N3O, with a molecular weight of approximately 225.23 g/mol. The presence of a phenyl group enhances its lipophilicity, which is crucial for biological activity.

Biological Activities

The biological activities of this compound are extensive and include:

  • Antitumor Activity : Several studies have indicated that derivatives of phthalazinones exhibit significant antitumor properties. For instance, compounds synthesized from this compound have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanisms often involve cell cycle arrest and induction of apoptosis in cancer cells .
  • Antioxidant Properties : Research has demonstrated that this compound can act as an inhibitor of NADPH oxidases (NOX), which are involved in the production of reactive oxygen species (ROS). By inhibiting these enzymes, the compound may help mitigate oxidative stress-related pathologies .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Targeting Enzymatic Pathways : The compound interacts with various enzymes and receptors, including BRD4 and PARP1, which are critical in cancer cell proliferation and survival .
  • Induction of Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G1 phase cell cycle arrest in cancer cells, inhibiting their growth and division .
  • Modulation of Gene Expression : The compound can influence the expression of oncogenes such as c-MYC, contributing to its antitumor effects .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a derivative of this compound against triple-negative breast cancer (TNBC) cells. The compound exhibited an IC50 value of 0.237 μM against BRD4, demonstrating potent anti-proliferative effects on both TNBC and MCF-7 cell lines. The treatment resulted in significant modulation of DNA damage markers and cell cycle arrest at G1 phase .

Case Study 2: Inhibition of NOX Enzymes

In another investigation, the NOX inhibitory action of this compound was assessed in models of oxidative stress. The results suggested that the compound effectively reduced ROS levels, indicating its potential for therapeutic use in conditions characterized by oxidative stress .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeMechanism/EffectReference
AntitumorInduces G1 phase arrest; apoptosis ,
AntioxidantInhibits NOX enzymes; reduces ROS
Anti-inflammatoryReduces inflammatory markers

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Phenylphthalazin-1(2H)-one, and what are their limitations?

The synthesis of 4-arylphthalazin-1(2H)-ones typically involves two approaches: (1) palladium-catalyzed isocyanide insertion starting from o-bromobenzoates (limited to tertiary isocyanides) or (2) coupling bromolactams with amines via palladium/copper catalysis, which requires laborious precursor synthesis . Recent advances include multicomponent reactions and late-stage functionalization to improve efficiency, though challenges remain in regioselectivity and scalability .

Q. Which spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include FTIR for functional group analysis, NMR (¹H/¹³C) for structural elucidation, cyclic voltammetry for redox properties, and X-ray crystallography for confirming regioselectivity in functionalized derivatives . High-resolution mass spectrometry (HRMS) and vis–NIR spectroscopy are also used to validate coordination complexes .

Q. What are the key applications of this compound in chemosensing?

2-Phenylphthalazin-1(2H)-one acts as a selective fluorescent chemosensor for Fe³⁺/Fe²⁺ ions, with a detection limit of 1.2 μM. Its selectivity arises from the ligand's planar structure and electron-rich phthalazinone core, which facilitates metal coordination .

Advanced Research Questions

Q. How can regioselective C–H functionalization be achieved in this compound derivatives?

Iridium(III) and rhodium(III) catalysts enable regioselective mono- or dialkynylation/amidation. For example, [Cp*IrCl₂]₂ with AgNTf₂ selectively functionalizes the C6 position of this compound in 54% yield, while Rh(III) catalysts with AgSbF₆ control dialkynylation . Solvent polarity and catalyst loading are critical for selectivity .

Q. What strategies resolve contradictions in biological activity data for phthalazinone derivatives?

Discrepancies in cytotoxicity or ligand efficacy can be addressed by:

  • Validating purity via HPLC and elemental analysis.
  • Conducting dose-response studies across multiple cell lines (e.g., BRCA1-deficient vs. wild-type).
  • Comparing computational docking results (e.g., PARP-1 inhibition) with experimental IC₅₀ values .

Q. How do computational methods enhance the design of phthalazinone-based ligands?

Density functional theory (DFT) predicts binding affinities for metal ions (e.g., Fe³⁺) and optimizes ligand geometry. Molecular dynamics simulations assess stability in coordination complexes, guiding the design of derivatives with improved selectivity .

Q. What methodological approaches validate regioselectivity in catalytic functionalization?

X-ray crystallography is definitive for regiochemical assignment. For example, the crystal structure of 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one confirms functionalization at the C2 position . Complementary techniques include 2D NMR (e.g., NOESY) and isotopic labeling .

Q. Methodological Notes

  • Synthesis Optimization: Replace traditional bromoprecursors with microwave-assisted reactions to reduce synthesis time .
  • Contradiction Analysis: Use meta-analysis tools (e.g., QUADAS for diagnostic studies) to evaluate reproducibility in biological assays .
  • Ethical Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral or crystallographic data .

Properties

IUPAC Name

4-phenyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLBNVENUPHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276944
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5004-45-5
Record name 4-Phenylphthalazin-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-(2H)-phthalazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide 17 (1 mmol) and H2NNH2.H2O (18 mmol) was stirred for 2 hrs at 100° C. After the excess hydrazine was removed under reduced pressure, the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane) to give the desired product in 95% yield.
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.